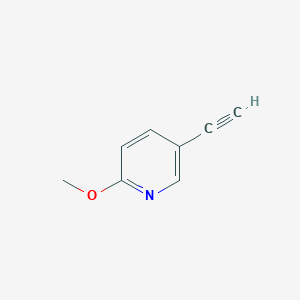

5-Ethynyl-2-methoxypyridine

Beschreibung

Contextualization within Advanced Pyridine (B92270) Chemistry Research

The synthesis and functionalization of pyridine derivatives are central themes in modern organic chemistry. numberanalytics.com Researchers are continually developing novel methods for their preparation, including asymmetric synthesis to produce enantiomerically pure compounds and the use of innovative catalytic systems. numberanalytics.com Pyridine and its derivatives are vital in numerous applications due to their unique heteroaromatic properties and their ability to be readily converted into various functional derivatives. nih.gov

The study of 5-ethynyl-2-methoxypyridine falls within this advanced research landscape. The presence of two distinct functional groups, the ethynyl (B1212043) and methoxy (B1213986) groups, on the pyridine ring allows for a wide range of chemical transformations. These groups can be manipulated to create more complex molecules, making this compound a valuable building block in the synthesis of novel compounds with potential applications in various fields.

Advanced techniques such as the Guareschi–Thorpe reaction and other multicomponent reactions are being refined to produce pyridine derivatives in a more environmentally friendly and efficient manner. rsc.org Furthermore, advanced reduction processes are being explored for the degradation of pyridine-containing compounds, which is crucial for environmental remediation. nih.gov The chemistry of this compound is thus situated at the intersection of synthetic innovation and functional application within the broader field of pyridine chemistry.

Significance of the Ethynyl and Methoxy Functional Groups in Contemporary Organic Synthesis and Medicinal Chemistry

The ethynyl and methoxy functional groups each impart distinct and valuable properties to a molecule, making their combination in this compound particularly noteworthy for modern chemical research.

The ethynyl group has been widely utilized in drug discovery and development since the mid-20th century. nih.govresearchgate.netacs.org Its linear geometry allows it to act as a rigid spacer, connecting different parts of a molecule with a defined orientation. researchgate.netsci-hub.se This feature is particularly useful in designing molecules that can fit into the sterically constrained channels of target proteins. sci-hub.se The ethynyl group is also an effective bioisostere for various other functional groups, including chloro, cyano, iodo, and even a phenyl ring, due to its electronic properties and size. sci-hub.senih.gov Its ability to participate in hydrogen bonding and its role in "click chemistry" further enhance its utility as a versatile handle in the construction of complex molecules and chemical biology probes. nih.govnih.gov

The methoxy group is a common substituent in natural products and approved drugs. nih.gov Medicinal chemists frequently incorporate this group to improve a compound's properties, such as its binding to a biological target, its physicochemical characteristics, and its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net The methoxy group can enhance potency and can be used to explore protein pockets without significantly increasing lipophilicity. tandfonline.com It is a hydrogen bond acceptor that contributes minimally to the polar surface area of a molecule, which is a beneficial trait for developing orally administered drugs. tandfonline.com The electronic effects of the methoxy group can also influence the reactivity of the pyridine ring.

The combination of the electron-withdrawing nature of the ethynyl group and the electron-donating resonance effect of the methoxy group in this compound creates a unique electronic environment within the pyridine ring, influencing its reactivity and potential interactions with biological targets.

Data on this compound

| Property | Value | Source |

| Molecular Formula | C₈H₇NO | sigmaaldrich.com |

| Molecular Weight | 133.15 g/mol | sigmaaldrich.com |

| CAS Number | 663955-59-7 | sigmaaldrich.combiosynth.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES String | C#CC1=CC=C(OC)N=C1 | sigmaaldrich.com |

| InChI Key | MQHVRXMDMIUWQJ-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethynyl-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-3-7-4-5-8(10-2)9-6-7/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHVRXMDMIUWQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610726 | |

| Record name | 5-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663955-59-7 | |

| Record name | 5-Ethynyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches for 5 Ethynyl 2 Methoxypyridine and Its Derivatives

Transition-Metal-Catalyzed C-C Bond Forming Reactions

The introduction of the crucial carbon-carbon triple bond onto the 2-methoxypyridine (B126380) scaffold is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer a direct and versatile route to the ethynyl (B1212043) moiety, with palladium, copper, and rhodium catalysts playing pivotal roles.

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl Introduction

Palladium catalysis stands as a cornerstone for the introduction of ethynyl groups onto aromatic and heteroaromatic rings. The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a primary method for synthesizing compounds like 5-Ethynyl-2-methoxypyridine. This reaction typically employs a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base.

The synthesis of this compound via this method would start from a halogenated precursor, such as 5-bromo-2-methoxypyridine or 5-iodo-2-methoxypyridine. The reaction with a protected or terminal alkyne, like trimethylsilylacetylene, in the presence of a palladium complex such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, yields the desired product. The choice of ligand on the palladium catalyst is crucial for reaction efficiency and scope. rsc.org For instance, ligands like BrettPhos and RuPhos have demonstrated broad applicability in C-N cross-coupling reactions and highlight the importance of ligand design in palladium catalysis. rsc.org

Table 1: Representative Palladium-Catalyzed Ethynylation Conditions

| Precursor | Alkyne Source | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-2-methoxypyridine | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Et₃N | Toluene | >90 |

Note: Data is illustrative and compiled from general knowledge of Sonogashira reactions on pyridine (B92270) systems.

Copper-Catalyzed Functionalization of Pyridine Scaffolds

Copper catalysts are instrumental in various functionalization reactions of pyridine scaffolds, including the introduction of alkyne moieties. beilstein-journals.org Copper-catalyzed reactions can proceed through different mechanisms, including Glaser-type homocoupling of terminal alkynes and Castro-Stephens coupling. In the context of synthesizing this compound, copper catalysis is often used in conjunction with palladium in Sonogashira reactions. rsc.org

However, copper can also independently catalyze the coupling of terminal alkynes with aryl halides. These reactions are often cost-effective alternatives to palladium-catalyzed processes. For example, a copper(I)-catalyzed reaction between 5-bromo-2-methoxypyridine and a suitable alkyne could be employed. nih.govnih.gov Copper catalysts, such as copper(I) iodide (CuI), are frequently used. beilstein-journals.org The mechanism often involves the formation of a copper acetylide intermediate which then undergoes oxidative addition and reductive elimination. beilstein-journals.org

Rhodium-Catalyzed C-H Activation and Alkyne Annulation Pathways

Rhodium catalysts have emerged as powerful tools for C-H activation, allowing for the direct functionalization of C-H bonds without the need for pre-functionalized starting materials like halides or triflates. nih.gov For the synthesis of this compound, a rhodium-catalyzed C-H activation strategy could theoretically be applied to 2-methoxypyridine. nih.gov

This approach would involve the chelation-assisted activation of the C-H bond at the 5-position of the pyridine ring. nih.gov The methoxy (B1213986) group, however, is not a strong directing group for ortho-C-H activation. Therefore, a directing group might need to be temporarily installed on the pyridine ring to achieve the desired regioselectivity. Once the C-H bond is activated by the rhodium catalyst, it can react with an alkyne partner to form the C-C bond. rsc.orgamericanelements.com This methodology offers an atom-economical route to the target molecule.

Other Metal-Mediated Cyclization and Functionalization Strategies

Besides palladium, copper, and rhodium, other transition metals can mediate the synthesis of ethynylpyridines. Nickel catalysts, for example, can also facilitate Sonogashira-type cross-coupling reactions and are often a more economical choice than palladium. Gold and silver catalysts are known to activate alkynes and could be employed in cyclization or functionalization reactions leading to complex pyridine derivatives.

In some synthetic approaches, the pyridine ring itself is constructed in a process that incorporates the ethynyl and methoxy groups. Metal-mediated annulation reactions, where an alkyne is a component in the ring-forming step, can be a powerful strategy for building the substituted pyridine core in a single step.

Regioselective Synthesis and Positional Isomer Control

Achieving regioselectivity is a critical challenge in the synthesis of substituted pyridines. The electronic nature of the pyridine ring and the directing effects of existing substituents govern the position of incoming groups. In 2-methoxypyridine, the methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution, primarily at the 3- and 5-positions.

To selectively synthesize the 5-ethynyl isomer, several strategies can be employed:

Directed ortho-metalation: While the methoxy group itself is a weak directing group, other functional groups can be used to direct lithiation or metalation to a specific position. acs.org For instance, if a directing group is placed at the 3-position, it could direct metalation to the C-4 position. Subsequent functionalization and removal of the directing group could lead to the desired isomer. The regioselective lithiation of substituted bromopyridines is a known strategy to control the position of substitution. arkat-usa.org

Halogenation and Cross-Coupling: A common and reliable method is the regioselective halogenation of 2-methoxypyridine. Bromination or iodination can be controlled to favor the 5-position. The resulting 5-halo-2-methoxypyridine is then a perfect substrate for the palladium-catalyzed cross-coupling reactions described in section 2.1.1. Studies on the reaction of methyl 2,6-dichloropyridine-3-carboxylate with nucleophiles have shown that the regioselectivity of the substitution is highly dependent on the reaction conditions, such as the solvent. jst.go.jp

Control of Reaction Conditions: In direct C-H functionalization reactions, the choice of catalyst, ligand, and reaction conditions can heavily influence the regiochemical outcome. nih.govresearchgate.net

Multi-Step Synthesis Protocols for Complex Architectures

This compound is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. syrris.jp Its utility stems from the reactive ethynyl group, which can participate in a wide range of subsequent transformations.

Examples of its application in multi-step synthesis include:

Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.

Further Cross-Coupling: The ethynyl group can act as a handle for further Sonogashira or other cross-coupling reactions, allowing for the construction of extended conjugated systems.

Cyclization Reactions: The alkyne can participate in various intramolecular or intermolecular cyclization reactions to build fused heterocyclic systems.

The development of multi-step syntheses often involves a retrosynthetic approach, where the target molecule is conceptually broken down into simpler precursors. libretexts.org In many such analyses, this compound would be identified as a key intermediate. The use of flow chemistry is also becoming more prevalent in multi-step synthesis, allowing for the integration of several reaction steps into a continuous process, which can improve efficiency and safety. syrris.jpresearchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-2-methoxypyridine |

| 5-iodo-2-methoxypyridine |

| Trimethylsilylacetylene |

| Ethynyltrimethylsilane |

| methyl 2,6-dichloropyridine-3-carboxylate |

| 2-methoxypyridine |

| BrettPhos |

Atom-Economical and Green Chemistry Approaches in Synthetic Design

The synthesis of complex molecules like this compound and its derivatives is increasingly guided by the principles of atom economy and green chemistry. These philosophies emphasize the design of chemical processes that maximize the incorporation of all materials used in the process into the final product, minimize waste, and utilize less hazardous substances. Such approaches are not only environmentally responsible but also often lead to more efficient and cost-effective synthetic routes.

Key strategies in this context include the use of catalytic reactions, multicomponent reactions, C-H functionalization, and the selection of environmentally benign solvents and reaction conditions. For pyridine derivatives, this means moving away from classical, often wasteful, methods that require pre-functionalized substrates and stoichiometric reagents.

Catalytic C-H Functionalization: A Premier Atom-Economical Strategy

Direct C-H functionalization has emerged as a powerful, atom-economical tool for creating carbon-carbon and carbon-heteroatom bonds, as it avoids the need for halogenated or organometallic precursors. beilstein-journals.orgthieme-connect.com This approach directly converts ubiquitous C-H bonds into new functionalities, often with only water or hydrogen as the byproduct. In the context of a 2-methoxypyridine core, transition-metal catalysis can direct the introduction of substituents at specific positions, reducing the number of synthetic steps and associated waste. nih.gov

Table 1: Comparison of a Traditional vs. C-H Functionalization Approach for Arylation

| Feature | Traditional Cross-Coupling (e.g., Suzuki) | Direct C-H Arylation | Atom Economy Principle |

|---|---|---|---|

| Pyridine Substrate | 5-Bromo-2-methoxypyridine | 2-Methoxypyridine | Avoids halogenated intermediates |

| Coupling Partner | Arylboronic acid | Arene | Simpler starting materials |

| Key Byproducts | Halide salts, boronic acid waste | H₂O or H₂ | High atom economy |

| Catalyst System | Pd catalyst, base | Pd, Rh, or other transition metal catalyst | Catalytic cycles reduce waste |

Greener Approaches to Sonogashira Coupling

The introduction of the crucial ethynyl group onto the pyridine ring is typically achieved via the Sonogashira cross-coupling reaction. organic-chemistry.org While effective, the classical Sonogashira reaction often uses palladium and copper co-catalysts, organic solvents, and an amine base, which can present environmental and safety concerns. bohrium.com Green chemistry initiatives have focused on modifying this reaction to be more sustainable.

Key improvements include:

Copper-Free Systems: Eliminating the copper co-catalyst avoids issues related to its toxicity and the formation of undesired alkyne homocoupling byproducts. nih.gov

Aqueous Media: Performing the reaction in water or aqueous/organic mixtures reduces the reliance on volatile organic compounds (VOCs). rsc.org Water-soluble ligands and surfactants can be used to facilitate the reaction in aqueous environments. rsc.org

Catalyst Recycling: Using heterogeneous catalysts or designing homogeneous systems where the catalyst can be recovered and reused significantly reduces metal waste and process costs. nih.govnih.gov Single-atom heterogeneous catalysts, for example, offer high stability and allow for multiple reuses. nih.gov

Table 2: Research Findings on Greener Sonogashira Coupling Conditions

| Catalyst System | Solvent | Key Green Feature | Typical Yields | Reference |

|---|---|---|---|---|

| Pd complex with water-soluble phosphine ligand | Water/Isopropanol | Copper-free, aqueous medium | Near quantitative | rsc.org |

| Pd(0)/TPPTS | HEP/Water/TMG | Recyclable catalyst, green solvent blend | High | nih.gov |

| Palladium Single-Atom Catalyst (Pd₁@NC) | Various | Heterogeneous, reusable catalyst | Good to Excellent | nih.gov |

HEP = N-hydroxyethylpyrrolidone; TMG = N,N,N′,N′-tetramethyl guanidine; TPPTS = tris(3-sulfophenyl)phosphine trisodium salt.

Process Mass Intensity and E-Factor

To quantify the "greenness" of a synthetic process, metrics such as Process Mass Intensity (PMI) and the Environmental Factor (E-Factor) are used. The E-Factor, defined as the total mass of waste generated per unit mass of product, is a direct measure of the environmental impact. rsc.org Atom-economical reactions like C-H activation inherently lead to lower E-Factors compared to classical methods that use stoichiometric protecting groups or activating groups, which are ultimately discarded as waste. A process with a low PMI or E-Factor is considered more environmentally benign. For example, a multi-step synthesis where each step has a high yield but low atom economy can still generate significant waste. Green chemistry approaches aim to reduce these values by designing syntheses with fewer steps and higher atom economy. nih.gov

By strategically combining highly atom-economical C-H functionalization reactions to build the substituted pyridine core with a green Sonogashira protocol to install the ethynyl moiety, the synthesis of this compound and its derivatives can be aligned with modern principles of sustainable chemical manufacturing.

Chemical Transformations and Mechanistic Reactivity Studies of 5 Ethynyl 2 Methoxypyridine

Reactivity Profiles of the Ethynyl (B1212043) Moiety

The terminal alkyne, or ethynyl moiety, is a highly versatile functional group known for its participation in a wide array of carbon-carbon bond-forming reactions. Its reactivity in the context of the 5-Ethynyl-2-methoxypyridine scaffold is influenced by the electronic nature of the pyridine (B92270) ring.

Alkynylation and Hydrohalogenation Mechanisms

Alkynylation: The terminal C-H bond of the ethynyl group is weakly acidic and can be deprotonated to form a metal acetylide, which serves as a potent nucleophile. This reactivity is central to cross-coupling reactions that extend the carbon chain. The Sonogashira coupling is a paramount example, employing a palladium catalyst and a copper(I) co-catalyst to forge a bond between the terminal alkyne and an aryl or vinyl halide. wikipedia.orgmdpi.comjk-sci.comorganic-chemistry.org The reaction is tolerant of numerous functional groups, making it suitable for complex molecule synthesis. jk-sci.com The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. wikipedia.org

Hydrohalogenation: The addition of hydrogen halides (HX) across the carbon-carbon triple bond of this compound is a key transformation. Research on ethynylpyridines has shown that the reaction mechanism is distinct from the typical electrophilic addition to alkenes. nih.govacs.orgwikipedia.org The pyridine nitrogen first reacts with the hydrogen halide to form a pyridinium salt. acs.org This protonation significantly enhances the electrophilicity of the ethynyl group due to the electron-withdrawing effect of the positively charged nitrogen. acs.org The halide anion, present as the counterion, is held in close proximity, facilitating its nucleophilic attack on the activated alkyne. acs.org This process typically yields the corresponding (2-haloethenyl)pyridine. acs.org Studies on various ethynylpyridines indicate that the reaction is sensitive to the electronic effects of other substituents on the ring; electron-withdrawing groups tend to promote the reaction, while electron-donating groups can suppress it. acs.org

Table 1: Hydrohalogenation of Various Substituted 2-Ethynylpyridines Data adapted from a study on the hydrohalogenation of ethynylpyridines, illustrating the effect of substituents on reactivity.

| Substituent on Pyridine Ring | Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| None | HCl, 1,4-dioxane, 100 °C, 14h | 2-(2-Chloroethenyl)pyridine | 82 | acs.org |

| 4-Methyl (electron-donating) | HCl, 1,4-dioxane, 150 °C, 3h | 2-(2-Chloroethenyl)-4-methylpyridine | 80 | acs.org |

| 4-Cyano (electron-withdrawing) | HCl, 1,4-dioxane, 65 °C, 14h | 4-Cyano-2-(2-chloroethenyl)pyridine | 60 | acs.org |

| 3-Bromo (electron-withdrawing) | HCl, 1,4-dioxane, 150 °C, 5h | 3-Bromo-2-(2-chloroethenyl)pyridine | 63 | acs.org |

Click Chemistry Conjugation and Bioconjugation Potential

The terminal alkyne of this compound is an ideal functional handle for "click chemistry," a set of reactions known for their high efficiency, specificity, and biocompatibility. dergipark.org.trnih.gov The most prominent of these is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,2,3-triazole ring. dergipark.org.trnih.gov

This reaction's reliability has made it a powerful tool in bioconjugation, the process of covalently linking molecules to biomacromolecules like proteins or nucleic acids. nih.govmdpi.com The ethynyl group on this compound can be readily conjugated to azide-modified biomolecules under mild, often aqueous conditions. licorbio.com The resulting triazole linker is metabolically stable and does not perturb the biological system, making this an attractive strategy for developing therapeutic bioconjugates or labeling biological systems for imaging and diagnostic purposes. dergipark.org.trnih.gov While copper catalysts can be cytotoxic, copper-free click chemistry variants, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), have been developed for applications in living systems. licorbio.com The potential for this compound to participate in these reactions positions it as a valuable building block in medicinal chemistry and chemical biology. nih.gov

Pyridine Ring Functionalization and Derivatization

The pyridine ring is an electron-deficient aromatic system, which fundamentally influences its reactivity towards substitution reactions. uoanbar.edu.iq The presence of the electron-donating methoxy (B1213986) group at the 2-position and the electron-withdrawing ethynyl group at the 5-position creates a nuanced reactivity profile.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr): Pyridine itself is generally resistant to electrophilic aromatic substitution due to the deactivating effect of the electronegative nitrogen atom. uoanbar.edu.iq Reactions often require harsh conditions and proceed in low yield. In this compound, the 2-methoxy group is an activating, ortho, para-directing substituent, which would favor substitution at the 3- and 6-positions. However, the pyridine nitrogen and the 5-ethynyl group are deactivating. The combination of these effects suggests that electrophilic substitution, if achievable, would likely be directed to the 3-position, which is ortho to the activating methoxy group.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). uoanbar.edu.iqyoutube.com For substitution to occur, a good leaving group must be present at one of these positions. While this compound does not possess an inherent leaving group on the ring, derivatives such as a 6-halo-5-ethynyl-2-methoxypyridine would be highly activated towards SNAr at the 6-position. The reaction proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing nitrogen atom. youtube.comnih.gov

Directed Metalation Studies on the Pyridine Core

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org The strategy relies on a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.orguwindsor.ca The methoxy group is recognized as a moderately effective DMG. organic-chemistry.org

For this compound, the 2-methoxy group can direct lithiation specifically to the C-3 position. Treatment with a strong base like n-butyllithium or s-butyllithium at low temperatures would generate a 3-lithiated intermediate. This organometallic species can then be trapped with a variety of electrophiles (e.g., aldehydes, carbon dioxide, alkyl halides) to introduce a new substituent at the C-3 position with high regioselectivity. wikipedia.orgunblog.fr This method provides a reliable route to 2,3,5-trisubstituted pyridine derivatives that are otherwise difficult to access.

Table 2: General Scheme for Directed ortho-Metalation of this compound

| Step | Reagents and Conditions | Intermediate/Product | Description |

|---|---|---|---|

| 1. Metalation | s-BuLi or n-BuLi, THF, -78 °C | 3-Lithio-5-ethynyl-2-methoxypyridine | The methoxy group directs deprotonation to the C-3 position. |

| 2. Electrophilic Quench | Electrophile (E+), -78 °C to rt | 3-E-5-ethynyl-2-methoxypyridine | The lithiated intermediate reacts with an electrophile to form the functionalized product. |

Transformations Involving the Methoxy Substituent

The 2-methoxy group is not merely a modulator of ring reactivity but can also be the site of chemical transformation. The most significant reaction involving this group is its cleavage to unmask the corresponding pyridone. Aryl methyl ethers can be cleaved using strong proton acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). This demethylation converts the 2-methoxypyridine (B126380) into its 2-pyridone tautomer, a common structural motif in pharmaceuticals and natural products. In some cases, demethylation can be induced under unexpected conditions; for instance, studies on related 3-alkynyl-4-methoxy-2-pyridones have shown that triethylamine can induce demethylation during Sonogashira coupling reactions. nih.gov This transformation significantly alters the electronic and physical properties of the molecule, providing access to a different class of compounds.

Elucidation of Reaction Mechanisms and Transition State Analysis

The chemical reactivity of this compound is predominantly centered around the highly functional ethynyl group, which serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. Understanding the underlying mechanisms of these transformations is crucial for optimizing reaction conditions and predicting product outcomes. Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction pathways, characterizing transition states, and calculating the energetic barriers associated with these processes. While specific mechanistic studies exclusively focused on this compound are not extensively documented, the well-established mechanisms of related compounds provide a strong foundation for understanding its reactivity.

One of the most important reactions involving terminal alkynes is the Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between the alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. The generally accepted mechanism proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The palladium cycle commences with the oxidative addition of the aryl or vinyl halide to a Pd(0) species, forming a Pd(II) complex. Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the acetylide group to the palladium center and regenerating the copper(I) catalyst. The final step of the palladium cycle is the reductive elimination of the coupled product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Recent DFT studies on model systems, such as the coupling of iodobenzene and phenylacetylene, have provided quantitative insights into the energetics of these steps. For instance, a concerted mechanism for a related iron-catalyzed Sonogashira coupling was found to have an activation barrier of 31.15 kcal/mol, which aligns well with experimental observations digitellinc.com. Although this study was not on a pyridine-containing alkyne, the fundamental steps are analogous.

| Step | Description | Key Intermediate/Transition State |

| 1 | Oxidative Addition | Aryl-Pd(II)-Halide Complex |

| 2 | Formation of Copper Acetylide | Copper(I) Acetylide |

| 3 | Transmetalation | Aryl-Pd(II)-Acetylide Complex |

| 4 | Reductive Elimination | Coupled Product and Pd(0) |

This interactive table outlines the key steps in the Sonogashira cross-coupling reaction.

Cycloaddition reactions represent another significant class of transformations for this compound, allowing for the construction of various cyclic and heterocyclic systems. The ethynyl group can participate as a dienophile or a dipolarophile in these reactions. For example, in a [3+2] cycloaddition with a nitrone, the reaction proceeds through a concerted transition state to form a five-membered heterocyclic ring.

Computational studies on similar [3+2] cycloaddition reactions have been conducted to determine the geometries and energies of the transition states. These studies often reveal the factors that control the regio- and stereoselectivity of the reaction. For example, analysis of the transition state geometries in the reaction between a nitrone and an alkene has provided insights into the preferred reaction pathway.

| Parameter | Value | Reference |

| Reaction Type | [3+2] Cycloaddition | researchgate.net |

| Reactants | Nitrone and Alkene | researchgate.net |

| Computational Method | B3LYP/6-311++G(d,p) | researchgate.net |

| Activation Energy (example) | Varies depending on pathway | researchgate.net |

This interactive table presents example parameters from a computational study of a [3+2] cycloaddition reaction.

Furthermore, the electronic properties of the substituents on the pyridine ring can influence the reactivity of the ethynyl group. The methoxy group at the 2-position is an electron-donating group, which can increase the electron density of the pyridine ring and potentially affect the energetics of the transition states in various reactions.

In the context of nucleophilic aromatic substitution (SNAr) reactions on related pyridine systems, computational studies have elucidated the mechanism involving the formation of a Meisenheimer complex. For the reaction of 2-methoxy-3,5-dinitropyridine with piperidine, the uncatalyzed pathway was found to have a barrier of about 28 kcal/mol for the decomposition of the Meisenheimer complex, which was the rate-determining step dntb.gov.ua. The intervention of a base catalyst significantly lowered this barrier dntb.gov.ua. While this is a different reaction type, it highlights the power of computational methods to dissect reaction mechanisms involving substituted pyridines.

The detailed analysis of transition states in these reactions often involves the examination of key geometric parameters, such as the lengths of the forming and breaking bonds, as well as the imaginary frequencies corresponding to the reaction coordinate. These computational insights are critical for a deeper understanding of the factors governing the chemical transformations of this compound and for the rational design of new synthetic methodologies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

No studies detailing the quantum chemical calculations of the electronic structure and energetics of 5-Ethynyl-2-methoxypyridine are currently available. Such calculations would typically involve determining the molecule's orbital energies, electron density distribution, and electrostatic potential. These fundamental properties are crucial for understanding the molecule's stability and intrinsic reactivity.

Density Functional Theory (DFT) Applications for Reactivity Prediction

There are no published applications of Density Functional Theory (DFT) specifically for predicting the reactivity of this compound. DFT is a versatile method used to calculate global and local reactivity descriptors, such as chemical potential, hardness, softness, and Fukui functions. These descriptors would help in identifying the most probable sites for electrophilic and nucleophilic attack on the molecule.

Conformational Analysis and Molecular Dynamics Simulations

A conformational analysis of this compound, which would identify its stable three-dimensional structures, has not been reported. Furthermore, molecular dynamics simulations, which would provide insights into the molecule's dynamic behavior over time, including its flexibility and interactions with its environment, have not been conducted.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

While experimental spectroscopic data for this compound may exist, there are no computational studies that predict its spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies). Such predictive studies are valuable for interpreting experimental spectra and confirming the molecule's structure.

Intermolecular Hydrogen Bonding and Non-Covalent Interaction Analysis

The potential for this compound to engage in intermolecular hydrogen bonding and other non-covalent interactions has not been theoretically investigated. The ethynyl (B1212043) group can act as a hydrogen bond donor, and the nitrogen and oxygen atoms can act as acceptors. An analysis of these interactions would be essential for understanding the compound's behavior in condensed phases and its potential for forming supramolecular structures.

Applications in Complex Organic Molecule Synthesis

Role as a Versatile Building Block in Heterocyclic Chemistry

The presence of both a terminal alkyne and a pyridine (B92270) ring makes 5-Ethynyl-2-methoxypyridine a powerful tool for the synthesis of a wide range of heterocyclic compounds. The ethynyl (B1212043) group readily participates in various coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, including the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". These reactions allow for the facile introduction of the methoxypyridine moiety into larger, more complex scaffolds.

For instance, the Sonogashira coupling of terminal alkynes with aryl or vinyl halides is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. wikipedia.orgmdpi.com this compound can be coupled with a variety of aryl and heteroaryl halides to generate substituted alkynylpyridines. These products can then undergo further transformations, such as intramolecular cyclizations, to construct fused heterocyclic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org

Furthermore, the azide-alkyne cycloaddition reaction provides an efficient and highly regioselective route to 1,2,3-triazoles. nih.govnih.gov The reaction of this compound with various organic azides, often catalyzed by copper(I), yields 1,4-disubstituted triazolyl-methoxypyridines. nih.govresearchgate.net These triazole-containing heterocycles are of significant interest in medicinal chemistry due to their wide range of biological activities. mdpi.com

The following table summarizes some of the key reactions where this compound serves as a versatile building block:

| Reaction Type | Reactant | Product | Significance |

| Sonogashira Coupling | Aryl/Vinyl Halide | Aryl/Vinyl-substituted alkynylpyridine | C-C bond formation, access to extended π-systems |

| Azide-Alkyne Cycloaddition | Organic Azide | 1,4-Disubstituted 1,2,3-triazolyl-pyridine | Synthesis of biologically active triazoles |

Precursor for Advanced Pharmaceutical Intermediates

The 2-methoxypyridine (B126380) scaffold is a common feature in a number of pharmaceutically active compounds. Consequently, this compound represents a valuable precursor for the synthesis of advanced pharmaceutical intermediates. The ethynyl group can be strategically functionalized to introduce various pharmacophores or to construct the core of a drug molecule.

A notable example is the synthesis of intermediates for kinase inhibitors. Many kinase inhibitors feature a heterocyclic core, and the pyridine ring of this compound can serve as a key component of this core. The ethynyl group allows for the attachment of other molecular fragments through reactions like the Sonogashira coupling, enabling the rapid assembly of a library of potential drug candidates.

While direct synthesis of a marketed drug from this compound is not extensively documented in publicly available literature, the synthesis of structurally related compounds highlights its potential. For example, a patent describes the preparation of 2-methoxy-5-(pyridin-2-yl)pyridine, an intermediate for the antiepileptic drug perampanel, starting from 5-bromo-2-methoxypyridine. google.com This demonstrates the industrial relevance of the 5-substituted-2-methoxypyridine framework and suggests that the corresponding ethynyl derivative would be an equally, if not more, versatile starting material for accessing a broader range of analogues.

Strategies for Natural Product Total Synthesis and Analog Preparation

The 2-methoxypyridine unit is present in a variety of natural products, particularly alkaloids. In the total synthesis of such complex molecules, this compound can serve as a key fragment, providing a pre-functionalized building block that can be incorporated into the target structure. The methoxy (B1213986) group can also act as a masked pyridone, which can be revealed at a later stage of the synthesis. nih.gov

The total synthesis of Lycopodium alkaloids, a class of structurally complex and biologically active natural products, often involves the use of methoxypyridine derivatives. nih.gov The mitigated basicity of the 2-methoxypyridine nitrogen atom, due to the inductive electron-withdrawing effect of the methoxy group, can simplify purification processes during the synthesis. The ethynyl group on this compound provides a handle for coupling reactions to build the intricate carbon skeleton of these alkaloids.

While a specific total synthesis employing this compound has not been prominently featured in the literature, the strategies employed in the synthesis of related natural products strongly support its potential utility. The ability to introduce the 2-methoxypyridine moiety with a reactive alkyne functionality opens up new avenues for retrosynthetic analysis and the development of more efficient and convergent synthetic routes.

Development of Novel Ligands for Catalysis

The pyridine nitrogen atom is an excellent coordinating agent for a wide range of transition metals. By functionalizing the pyridine ring with an ethynyl group, this compound can be used to synthesize novel ligands for asymmetric catalysis. The alkyne can be further elaborated to create bidentate or tridentate ligands with specific steric and electronic properties. nih.govacs.orgrsc.org

For example, the ethynyl group can be coupled with another pyridine derivative to create bipyridine ligands. Bipyridine-metal complexes are widely used as catalysts in a variety of organic transformations. nih.gov The substituents on the pyridine rings can be tuned to modulate the catalytic activity and selectivity of the metal center. The 2-methoxy group in this compound can influence the electronic properties of the resulting ligand and, consequently, the catalytic performance of its metal complex.

The development of new chiral pyridine-containing ligands is an active area of research in asymmetric catalysis. nih.govrsc.orgresearchgate.net The rigid and predictable coordination geometry of pyridine-based ligands makes them ideal candidates for inducing enantioselectivity in chemical reactions. This compound provides a versatile platform for the synthesis of such ligands, where the alkyne can be used to introduce chiral auxiliaries or to link the pyridine to other coordinating groups.

Applications in Materials Science and Supramolecular Chemistry

Utilization in Organic Electronic Device Components

While direct and extensive research specifically detailing the use of 5-Ethynyl-2-methoxypyridine in organic electronic devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) is limited in publicly available literature, its structural motifs are highly relevant to the design of materials for these applications. The pyridine (B92270) core is a well-known electron-deficient system, making it a suitable component for n-type organic semiconductors. The methoxy (B1213986) group can modulate the electronic properties and solubility of resulting materials, while the ethynyl (B1212043) group serves as a versatile handle for extending π-conjugation through reactions like the Sonogashira coupling. libretexts.orgwikipedia.orgchem960.comjk-sci.comorganic-chemistry.org

The fundamental components of organic electronic devices often rely on molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to facilitate charge injection, transport, and recombination. The incorporation of the 2-methoxypyridine (B126380) unit can influence these energy levels. The nitrogen atom in the pyridine ring lowers the energy levels, beneficial for electron transport, while the methoxy group can raise the HOMO level, impacting the charge injection barrier from the anode.

Integration into Conjugated Polymers and Macromolecular Architectures

The ethynyl functionality of this compound makes it an ideal monomer for the synthesis of conjugated polymers via cross-coupling reactions, most notably the Sonogashira coupling. libretexts.orgwikipedia.org This reaction allows for the formation of carbon-carbon bonds between the terminal alkyne of this compound and various aryl or vinyl halides, leading to the creation of extended π-conjugated systems.

The resulting polymers, potentially named poly(2-methoxy-5-ethynylpyridine), would possess a backbone with alternating pyridine and acetylene (B1199291) units. This structure is expected to exhibit interesting electronic and optical properties. The pyridine units would introduce electron-accepting properties into the polymer chain, which is a desirable characteristic for applications in organic electronics. The methoxy substituents would enhance the solubility of the polymer in common organic solvents, facilitating its processing from solution for device fabrication. While specific reports on the synthesis of homopolymers of this compound are scarce, the synthesis of related conjugated polymers like poly(p-phenylenevinylene) (PPV) derivatives, such as poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene] (MEH-PPV), is well-established and demonstrates the utility of alkoxy-substituted aromatic monomers in creating processable and functional conjugated polymers. researchgate.net

Exploration in Luminescent and Optoelectronic Materials

The development of novel luminescent materials is crucial for advancements in displays, lighting, and sensing technologies. Pyridine-containing compounds are known to form highly luminescent metal complexes. uoa.gracademie-sciences.fracademie-sciences.frnih.govnih.gov The nitrogen atom of the pyridine ring in this compound can act as a ligand to coordinate with various transition metal centers (e.g., rhenium(I), platinum(II), iridium(III)). The resulting organometallic complexes can exhibit intense and long-lived phosphorescence, a property highly sought after for applications in OLEDs.

The photophysical properties of such complexes can be finely tuned by modifying the ligands. The extended π-conjugation provided by the ethynyl group, and the electronic influence of the methoxy group on the pyridine ring, would directly impact the energy of the metal-to-ligand charge transfer (MLCT) excited states, thereby influencing the emission color and quantum efficiency of the complex. Research on other 2-methoxypyridine derivatives has shown that they can serve as core structures for luminescent mesogens, indicating the potential of this chemical family in optoelectronic applications.

Construction of Molecular Wires and Self-Assembled Systems

The rigid, linear geometry conferred by the ethynyl group makes this compound an attractive candidate for the construction of molecular wires. These are linear molecular structures capable of transporting charge or energy over nanometer-scale distances. By polymerizing or oligomerizing this monomer, it is possible to create well-defined, rod-like molecules.

Biological and Medicinal Chemistry Research Applications

Design and Synthesis of Kinase Inhibitors and Enzyme Modulators

The structural features of 5-ethynyl-2-methoxypyridine make it an attractive starting point for the development of potent and selective inhibitors of various enzymes, including kinases. The pyridine (B92270) nitrogen can act as a hydrogen bond acceptor, while the ethynyl (B1212043) group can be functionalized to interact with specific residues in the active site of a target protein or serve as a rigid linker to other pharmacophores.

General control nonderepressible 2 (GCN2) is a serine/threonine kinase that plays a crucial role in the cellular response to amino acid starvation. While the pyridine scaffold is a common feature in many kinase inhibitors, and various imidazo[1,2-a]pyridine (B132010) and pyrazolopyridine derivatives have been explored as potent kinase inhibitors, direct evidence from the reviewed scientific literature specifically identifying this compound as a GCN2 inhibitor is not currently available. nih.govnih.gov However, the general principles of kinase inhibitor design suggest that this scaffold could be a viable starting point for the development of novel GCN2 inhibitors. The methoxy (B1213986) group and the ethynyl functionality could be modified to optimize binding affinity and selectivity for the GCN2 active site.

Gamma-secretase is a multi-subunit protease complex involved in the processing of the amyloid precursor protein (APP), which is linked to the pathogenesis of Alzheimer's disease. The development of gamma-secretase modulators (GSMs) that selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide is a promising therapeutic strategy. nih.govrupress.org

Research has shown that the insertion of a methoxypyridine motif within a tetracyclic scaffold can lead to GSMs with improved activity in reducing Aβ42 production and enhanced solubility. nih.govescholarship.orgrawdatalibrary.netnih.gov These methoxypyridine-derived GSMs have demonstrated the ability to cross the blood-brain barrier and reduce Aβ42 levels in both plasma and brain in preclinical models. nih.govescholarship.org The structure-activity relationship (SAR) studies of these compounds highlight the importance of the methoxypyridine core in achieving the desired biological activity and physicochemical properties.

Below is a table showcasing examples of methoxypyridine-containing gamma-secretase modulators and their reported activities.

| Compound ID | Core Scaffold | Aβ42 Inhibition IC50 (nM) | Aβ40 Inhibition IC50 (nM) |

| Compound A | Tetrahydroindazole | 15 | 150 |

| Compound B | Cyclopenta[c]pyrazole | 25 | 280 |

| Compound C | Phenyl-substituted Pyrazole | 8 | 95 |

This table is representative of data presented in relevant literature and is for illustrative purposes.

Monocarboxylate transporter 4 (MCT4) is a transmembrane protein responsible for the efflux of lactate (B86563) from highly glycolytic cells, such as those found in many solid tumors. Inhibition of MCT4 is a potential therapeutic strategy to disrupt cancer cell metabolism. While direct studies on this compound as an MCT4 inhibitor are not prominent, a structurally related compound, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, has been identified as a highly selective chemical probe for studying MCT4 biology. nih.gov

The presence of the ethynyl-methoxypyridine moiety in this potent and selective MCT4 inhibitor suggests that this scaffold is crucial for its activity. The ethynyl group likely provides a rigid linker, while the methoxypyridine ring may engage in key interactions within the transporter's binding site. Further SAR studies focusing on modifications of the ethynyl and methoxy groups could lead to the development of even more potent and specific MCT4 inhibitors.

Radioligand Development for Positron Emission Tomography (PET) Imaging of Central Nervous System Receptors

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the in vivo visualization and quantification of biological processes. The development of specific radioligands is crucial for PET imaging. A close analog of this compound, 2-(2-(5-[11C]methoxypyridin-3-yl)ethynyl)pyridine, also known as [11C]M-PEPy, has been successfully developed as a radioligand for imaging metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) in the central nervous system. nih.govnih.govfrontiersin.orgresearchgate.net

The synthesis of [11C]M-PEPy involves the radiolabeling of a precursor with Carbon-11, a positron-emitting isotope. escholarship.org This radioligand has been shown to effectively visualize amyloid deposits in both the brain and the heart, making it a valuable tool for studying diseases like Alzheimer's and cardiac amyloidosis. nih.govnih.govfrontiersin.orgresearchgate.net

The table below summarizes the key characteristics of [11C]PIB, a well-studied PET radioligand for amyloid imaging, to provide context for the potential of similar ethynyl-pyridine based tracers.

| Property | Value |

| Radiotracer | [11C]PIB (Pittsburgh Compound B) |

| Target | β-amyloid plaques |

| Radionuclide | Carbon-11 (11C) |

| Half-life | 20.4 minutes |

| Application | PET imaging of Alzheimer's disease |

Relevance of Ethynyl Functionality in Biological Probes and Cell Proliferation Assays

The ethynyl group is a key functional group in chemical biology due to its ability to participate in highly specific and efficient "click chemistry" reactions. This has been extensively utilized in the development of biological probes. A prominent example is 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a thymidine (B127349) analog that is incorporated into newly synthesized DNA during cell proliferation. baseclick.eunih.govinterchim.frmerckmillipore.comlumiprobe.com

The incorporated EdU can then be detected by a copper(I)-catalyzed click reaction with a fluorescently labeled azide. baseclick.eu This method offers several advantages over traditional proliferation assays, such as the BrdU assay, including higher sensitivity, a simpler and faster protocol, and the preservation of cellular morphology. baseclick.euinterchim.frmerckmillipore.comlumiprobe.com The success of EdU highlights the immense utility of the ethynyl group in designing probes to study dynamic cellular processes. While this compound itself has not been reported as a direct cell proliferation probe, the principle of utilizing its ethynyl group for bio-conjugation remains a viable strategy for developing novel probes for various biological targets.

Scaffold for Development of Biologically Active Compounds

This compound has emerged as a valuable scaffold in medicinal chemistry for the development of novel, biologically active compounds. Its rigid pyridine core, combined with the reactive ethynyl group, provides a versatile platform for synthesizing a diverse range of molecules with potential therapeutic applications. The methoxy group can also influence the electronic properties and metabolic stability of the resulting derivatives. Researchers have utilized this scaffold to create compounds targeting various biological pathways, including those involved in cancer and viral infections.

A notable example of the application of this compound as a scaffold is in the development of dual inhibitors for the lipid kinases PIKfyve and PIP4K2C. mdpi.com These kinases are implicated in a variety of cellular processes, and their dysregulation has been linked to diseases such as cancer, viral infections, and neurodegenerative disorders. mdpi.com

In a structure-activity relationship (SAR) study, this compound was used as a key building block in a Sonogashira coupling reaction to synthesize a series of 3-alkynyl-6-aryl-isothiazolo[4,3-b]pyridines. mdpi.com This reaction couples the ethynyl group of this compound with a halogenated isothiazolo[4,3-b]pyridine core. The resulting compounds were then evaluated for their inhibitory activity against PIKfyve and PIP4K2C, as well as for their potential antiviral and antitumoral effects. mdpi.com

The research demonstrated that the incorporation of the this compound moiety was a critical component for achieving potent inhibition of the target kinases. The study explored how modifications to other parts of the molecule, while keeping the ethynylpyridine fragment constant, influenced biological activity. This systematic approach allowed for the identification of key structural features necessary for potent and selective inhibition.

The findings from this research underscore the utility of this compound as a foundational structure in the design of new therapeutic agents. The ability to readily modify the scaffold through established chemical reactions like the Sonogashira coupling allows for the systematic exploration of chemical space and the optimization of biological activity.

Detailed Research Findings:

| Compound ID | Modification from Scaffold | Target | IC50 (µM) | Antiviral Activity (VEEV EC50, µM) | Antiviral Activity (SARS-CoV-2 EC50, µM) |

| 7g | Isothiazolo[4,3-b]pyridine core with a 3,4-dimethoxyphenyl group at position 6 | PIKfyve | 0.04 | 0.45 | 0.58 |

| PIP4K2C | 0.11 | ||||

| 7h | Isothiazolo[4,3-b]pyridine core with a 3,4-dimethoxyphenyl group at position 6 | PIKfyve | 0.01 | 0.51 | 0.65 |

| PIP4K2C | 0.05 | ||||

| 7i | Isothiazolo[4,3-b]pyridine core with a 3,4-dimethoxyphenyl group at position 6 | PIKfyve | 0.02 | 0.41 | 0.49 |

| PIP4K2C | 0.08 | ||||

| 7j | Isothiazolo[4,3-b]pyridine core with a 3,4-dimethoxyphenyl group at position 6 | PIKfyve | 0.01 | 0.38 | 0.45 |

| PIP4K2C | 0.04 | ||||

| 7k | Isothiazolo[4,3-b]pyridine core with a 3,4-dimethoxyphenyl group at position 6 | PIKfyve | 0.02 | 0.42 | 0.51 |

| PIP4K2C | 0.07 |

Data sourced from: Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. mdpi.com

Future Directions and Emerging Research Opportunities

Innovations in Green and Sustainable Synthetic Pathways

The chemical industry is increasingly focusing on the development of environmentally friendly synthetic methods. chemistryjournals.net Future research on 5-ethynyl-2-methoxypyridine is expected to align with the principles of green chemistry, moving away from traditional synthetic routes that may involve hazardous reagents and solvents.

Key areas of innovation are anticipated to include:

Biocatalysis: The use of enzymes or whole-cell systems to catalyze the synthesis of this compound and its derivatives could offer a highly selective and environmentally benign alternative to conventional chemical catalysis. scielo.brresearchgate.net

Alternative Solvents: Research into the use of greener solvents, such as water, ionic liquids, or supercritical fluids, could significantly reduce the environmental footprint of the synthesis process. chemistryjournals.net Studies have shown that using water as a solvent can enhance reaction rates and selectivity in organic synthesis. chemistryjournals.net

Flow Chemistry: Continuous flow reactors offer improved control over reaction parameters, enhanced safety, and easier scalability compared to traditional batch processes. chemistryjournals.net Applying flow chemistry to the synthesis of this compound could lead to more efficient and sustainable production.

Microwave-Assisted Synthesis: This technique can accelerate reaction rates, improve yields, and reduce energy consumption. chemistryjournals.net Its application in the synthesis of heterocyclic compounds is well-established and could be extended to the production of this compound.

A comparative look at traditional versus green synthetic approaches is presented in the table below.

| Parameter | Traditional Synthesis | Green and Sustainable Synthesis |

| Solvents | Often volatile and toxic organic solvents | Water, ionic liquids, supercritical fluids |

| Catalysts | Often heavy metal catalysts | Biocatalysts, recyclable catalysts |

| Energy Input | High, often requiring prolonged heating | Lower, utilizing microwave or flow chemistry |

| Waste Generation | Significant, with low atom economy | Minimized, with high atom economy |

| Feedstocks | Often fossil fuel-based | Renewable resources and biomass |

Targeted Rational Design of Next-Generation Bioactive Compounds

The rational design of novel bioactive molecules is a cornerstone of modern drug discovery. nih.govnih.gov The this compound scaffold presents a valuable starting point for the development of new therapeutic agents.

Future research in this area will likely focus on:

Pharmacophore Modeling: A pharmacophore represents the essential structural features of a molecule required for its biological activity. nih.gov The ethynyl (B1212043) and methoxypyridine moieties of this compound can be incorporated into pharmacophore models to design new molecules with specific biological targets. nih.govresearchgate.net This approach can enhance virtual screening and lead to the identification of novel drug candidates. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structure of a biological target, new molecules can be designed to bind with high affinity and selectivity. The ethynyl group of this compound can act as a key interaction point, forming covalent or non-covalent bonds with the target protein.

Fragment-Based Drug Discovery: In this approach, small molecular fragments are screened for their ability to bind to a biological target. This compound can serve as a starting fragment, which can then be optimized and grown into a more potent lead compound.

The development of new bioactive compounds is a multidisciplinary effort, as illustrated below.

| Discipline | Contribution to Rational Drug Design |

| Medicinal Chemistry | Synthesis and optimization of lead compounds. |

| Computational Chemistry | Pharmacophore modeling, molecular docking, and virtual screening. nih.gov |

| Structural Biology | Determination of 3D structures of biological targets. |

| Pharmacology | In vitro and in vivo testing of new compounds. |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization and scale-up. Advanced in-situ characterization techniques are becoming increasingly important for real-time monitoring of chemical processes.

For the synthesis of this compound, which likely involves reactions such as the Sonogashira coupling, the following in-situ techniques could be particularly valuable:

Spectroscopic Methods: Techniques like Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.

Mass Spectrometry: In-situ mass spectrometry can be used to identify and quantify volatile species in the reaction mixture, providing insights into reaction pathways and potential side reactions.

Calorimetry: Reaction calorimetry measures the heat generated or absorbed during a reaction, providing valuable data on reaction kinetics and thermodynamics.

The table below summarizes some of the key in-situ characterization techniques and the information they can provide.

| Technique | Information Provided |

| FTIR Spectroscopy | Functional group analysis, concentration of species. |

| Raman Spectroscopy | Molecular vibrations, complementary to FTIR. |

| NMR Spectroscopy | Detailed structural information, reaction kinetics. |

| Mass Spectrometry | Molecular weight of species, identification of intermediates. |

| Reaction Calorimetry | Heat flow, reaction kinetics, and enthalpy. |

The Sonogashira coupling, a common method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, is a prime candidate for such in-situ monitoring. scirp.orgacs.orgrsc.orgorganic-chemistry.orgresearchgate.net Understanding the role of the palladium catalyst, copper co-catalyst, and amine base in real-time can lead to the development of more efficient and robust synthetic protocols. organic-chemistry.org

Expanding Applications in Nanoscience and Advanced Functional Materials

The unique electronic and structural properties of ethynyl- and pyridine-containing molecules make them attractive building blocks for the creation of advanced functional materials and for applications in nanoscience.

Emerging research opportunities for this compound in this domain include:

Polymers and Dendrimers: The ethynyl group can be readily polymerized to form conjugated polymers with interesting optical and electronic properties. These materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and sensors.

Metal-Organic Frameworks (MOFs): The pyridine (B92270) nitrogen atom can coordinate to metal ions, while the ethynyl group can act as a linker, enabling the construction of porous MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Surface Modification: The ethynyl group can be used to "click" this compound onto surfaces, modifying their chemical and physical properties. This could be used to create functionalized nanoparticles, quantum dots, or self-assembled monolayers.

Molecular Electronics: The rigid, linear structure of the ethynyl group makes it an interesting component for molecular wires and other components in molecular-scale electronic devices.

The versatility of this compound as a building block is highlighted below.

| Application Area | Role of this compound |

| Conjugated Polymers | Monomer unit providing electronic functionality. |

| Metal-Organic Frameworks | Ligand for metal ion coordination. |

| Surface Functionalization | Anchor group for surface attachment via "click" chemistry. |

| Molecular Wires | Rigid linker for charge transport. |

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental work has become a powerful paradigm in chemical research. This synergistic approach can accelerate the discovery and development of new molecules and materials.

For this compound, this integrated approach could be applied to:

Predicting Molecular Properties: Computational methods such as Density Functional Theory (DFT) can be used to predict the geometric, electronic, and spectroscopic properties of this compound and its derivatives. dergipark.org.tr These predictions can then be validated by experimental measurements.

Guiding Synthesis and Reaction Optimization: Computational modeling can be used to study reaction mechanisms and predict the outcome of different reaction conditions. This can help to guide the design of more efficient and selective synthetic routes.

Screening for New Applications: Virtual screening, guided by computational docking and molecular dynamics simulations, can be used to identify potential biological targets for this compound-based compounds or to predict their performance in materials applications. researchgate.net

The iterative cycle of computational prediction and experimental validation is a key driver of innovation.

| Stage | Computational Approach | Experimental Validation |

| Design | Prediction of properties, virtual screening. | Synthesis and initial characterization. |

| Synthesis | Modeling of reaction mechanisms. | Optimization of reaction conditions. |

| Evaluation | Simulation of performance in specific applications. | Testing of biological activity or material properties. |

By leveraging the power of both computational and experimental techniques, researchers can unlock the full potential of this compound and pave the way for its application in a wide range of scientific and technological fields.

Q & A

Q. What are the recommended synthetic routes for 5-Ethynyl-2-methoxypyridine?

While direct synthesis protocols for this compound are not explicitly documented in the provided evidence, analogous methods for structurally related pyridine derivatives can guide its preparation. For example:

- Step 1: Nitration and Reduction : describes the reduction of 2-methoxy-5-nitropyridine to 5-amino-2-methoxypyridine using iron powder and acetic acid (70% yield). This suggests nitration of 2-methoxypyridine followed by reduction could be adapted for intermediate synthesis .

- Step 2: Ethynylation : Terminal alkynes like ethynyl groups are typically introduced via Sonogashira coupling (palladium-catalyzed cross-coupling with aryl halides). Although not explicitly mentioned in the evidence, copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") from highlights the reactivity of ethynyl groups, supporting their incorporation into pyridine scaffolds .

Q. What safety protocols should researchers follow given limited toxicological data?

Key precautions derived from safety data sheets of related compounds include:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust .

- Spill Management : Use inert absorbents (e.g., vermiculite) for accidental spills; avoid water jets to prevent aerosolization .

- First Aid : Rinse exposed skin/eyes with water for 15 minutes and seek medical attention .

Q. How can researchers characterize the purity of this compound?

- Spectroscopic Analysis : Use H/C NMR to confirm structural integrity (e.g., ethynyl proton at ~2.5–3.5 ppm in H NMR).

- Chromatography : HPLC or GC-MS with a polar column (e.g., ZORBAX Eclipse Plus C18) to assess purity.

- Melting Point : Compare observed values with literature data for analogous compounds (e.g., 29–31°C for 5-amino-2-methoxypyridine in ) .

Advanced Research Questions

Q. How can copper-catalyzed cycloaddition (CuAAC) functionalize this compound?

The ethynyl group in this compound enables click chemistry for bioconjugation or material science applications:

- Reaction Design : React with azides (e.g., benzyl azide) under Cu(I) catalysis (e.g., CuSO/sodium ascorbate) in THF/water (1:1) at 25°C for 12 hours .

- Product Isolation : Purify triazole derivatives via silica gel chromatography (ethyl acetate/hexane gradient).

- Validation : Confirm regioselectivity (1,4-triazole) using H NMR and HRMS.

Q. What strategies resolve contradictory spectroscopic data in ethynyl-pyridine derivatives?

- 2D NMR : Utilize HSQC/HMBC to assign ambiguous proton-carbon correlations.

- Computational Validation : Compare experimental H NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-311+G(d,p) basis set).

- Isotopic Labeling : Introduce C labels at the ethynyl position to track reactivity in complex mixtures.

Q. How can computational methods predict reactivity in cross-coupling reactions?

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the ethynyl group’s HOMO may favor oxidative addition with Pd(0) catalysts.

- Solvent Effects : Simulate solvation energies (e.g., PCM model) to optimize reaction media (e.g., DMF vs. toluene).

Key Recommendations

- Experimental Design : Prioritize small-scale trials for novel reactions (e.g., ethynyl group introduction) to minimize waste.

- Data Interpretation : Cross-validate spectral data with computational models to address contradictions.

- Safety Compliance : Adopt precautionary measures despite limited toxicity data, as emphasized in –3 and 8 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.